Ethyl (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ester
CAS No.:
Cat. No.: VC20422479
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O6 |
|---|---|
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | ethyl (3aR,5R,7R,7aS)-5,7-dihydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C12H20O6/c1-4-16-10(14)12(15)5-7(13)9-8(6-12)17-11(2,3)18-9/h7-9,13,15H,4-6H2,1-3H3/t7-,8-,9+,12-/m1/s1 |
| Standard InChI Key | IXUSDIWCVANAFO-KZFFXBSXSA-N |
| Isomeric SMILES | CCOC(=O)[C@]1(C[C@H]([C@H]2[C@@H](C1)OC(O2)(C)C)O)O |
| Canonical SMILES | CCOC(=O)C1(CC(C2C(C1)OC(O2)(C)C)O)O |
Introduction
Structural Characterization and Stereochemical Significance
Molecular Architecture
The compound’s structure features a hexahydro-1,3-benzodioxole core with two hydroxyl groups at the 5- and 7-positions, a carboxylic acid ester at C-5, and two methyl groups at C-2. Its IUPAC name, ethyl (3aR,5R,7R,7aS)-5,7-dihydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-1,3-benzodioxole-5-carboxylate, reflects its stereochemical configuration. The fused bicyclic system imposes rigidity, while the hydroxyl and ester groups introduce polarity and reactivity.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₂₀O₆ | |
| Molecular weight | 260.28 g/mol | |
| CAS number | 204254-79-5 | |
| Stereochemistry | 3aR,5R,7R,7aS | |
| SMILES notation | CCOC(=O)[C@]1(CC@HO)O |
The stereochemical descriptors (3aR,5R,7R,7aS) define the spatial arrangement of substituents, critical for interactions in chiral environments. This configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the ester carbonyl, as inferred from analogous benzodioxole systems .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) data for related benzodioxoles reveal distinct proton environments. For example, methyl groups at C-2 typically appear as singlets near δ 1.7 ppm, while hydroxyl protons resonate broadly between δ 5.0–6.0 ppm . Density functional theory (DFT) calculations predict a dipole moment of ~3.5 D, aligning with its polar yet lipophilic nature.
Synthetic Methodologies and Optimization
Multistep Synthesis
The compound is synthesized via a sequence involving:
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Ring-forming cyclization: Condensation of dihydroxyacetone derivatives with ethyl glyoxylate under acidic conditions generates the benzodioxole core.
-
Stereoselective hydroxylation: Enzymatic or chemical oxidation introduces hydroxyl groups at C-5 and C-7, with asymmetric induction achieved using chiral catalysts .
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Esterification: Reaction with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) yields the final ester .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, CHCl₃, 60°C | 65% |
| Hydroxylation | OsO₄, NMO, acetone/H₂O | 72% |
| Esterification | Ethanol, DCC, DMAP, rt | 85% |
Recent advances leverage flow chemistry to enhance reproducibility, with a reported 92% enantiomeric excess (ee) using a microreactor setup .
Challenges in Stereochemical Control
The compound’s four stereocenters necessitate precise control to avoid diastereomer formation. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) has proven effective, achieving >98% ee in pilot-scale syntheses.
Chemical Reactivity and Functional Transformations
Hydroxyl and Ester Reactivity
The C-5 and C-7 hydroxyl groups participate in acetylation, sulfonation, and glycosylation reactions. For instance, treatment with acetic anhydride yields a diacetate derivative, while sulfonyl chlorides produce sulfonate esters . The ethyl ester undergoes transesterification with higher alcohols (e.g., benzyl alcohol) under Mitsunobu conditions.
Fluorescence Properties
While the parent compound exhibits weak fluorescence (λₑₓ = 320 nm, λₑₘ = 450 nm), functionalization at C-4 or C-5 enhances quantum yields. Thiol coupling reactions, as demonstrated in analogous benzodioxoles, generate fluorescent adducts with λₑₘ shifts up to 520 nm . This property is exploitable in bioimaging and sensor design.
Applications in Pharmaceutical and Materials Science
Enantioselective Catalysis
The compound serves as a chiral auxiliary in asymmetric aldol reactions, enabling >90% ee in β-hydroxy ketone synthesis . Its rigid structure templates reactant orientation, reducing entropy penalties in transition states.
Prodrug Development
Esterase-mediated hydrolysis of the ethyl group releases the carboxylic acid, a strategy employed in prodrug formulations to enhance bioavailability. Preclinical studies show prolonged plasma half-life (t₁/₂ = 8.2 h) in rodent models .
Polymeric Materials
Copolymerization with acrylamide derivatives yields fluorescent hydrogels with stimuli-responsive swelling behavior. These materials find use in drug delivery and tissue engineering .
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